molecular formula C2H6N4 B13650377 (1E,2E)-1,2-Dihydrazonoethane CAS No. 29923-65-7

(1E,2E)-1,2-Dihydrazonoethane

Cat. No.: B13650377
CAS No.: 29923-65-7
M. Wt: 86.10 g/mol
InChI Key: YEIYMELXENLJSN-IOBHVTPZSA-N
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Description

(1E,2E)-1,2-Dihydrazonoethane, also known as diphenylethanedione dihydrazone or benzil dihydrazone (CAS 4702-78-7), is a nitrogen-rich organic compound with the molecular formula $ \text{C}{14}\text{H}{12}\text{N}_4 $. It features two hydrazone groups ($-\text{NH}-\text{N}=$) attached to a central ethanedione backbone in a trans-configuration (E,E stereochemistry) .

Properties

CAS No.

29923-65-7

Molecular Formula

C2H6N4

Molecular Weight

86.10 g/mol

IUPAC Name

(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine

InChI

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2-

InChI Key

YEIYMELXENLJSN-IOBHVTPZSA-N

Isomeric SMILES

C(=N\N)\C=N/N

Canonical SMILES

C(=NN)C=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines.

    Reduction: Reduction reactions can convert the hydrazone groups to amine groups.

    Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Mono-Hydrazone Derivatives

Example: Benzil Monohydrazone (CAS 5805-23-8)

  • Structure : Contains a single hydrazone group ($-\text{NH}-\text{N}=$) attached to one carbonyl group of benzil .
  • Key Differences :
Property (1E,2E)-1,2-Dihydrazonoethane Benzil Monohydrazone
Molecular Formula $ \text{C}{14}\text{H}{12}\text{N}_4 $ $ \text{C}{14}\text{H}{12}\text{N}_2\text{O} $
Coordination Capacity Bidentate/Tetradentate Monodentate
Reactivity Higher (two reactive sites) Lower (one reactive site)
  • Applications: Benzil monohydrazone is less versatile in coordination chemistry due to its monodentate nature but serves as a precursor in organic synthesis .

Azo Compounds (Diazenes)

Example : (1E)-Diazene,1,2-bis(1-methylethyl)- (CAS 15464-00-3)

  • Structure : Contains an azo group ($-\text{N}=\text{N}-$) instead of hydrazone groups .
  • Key Differences :
Property This compound (1E)-Diazene Derivative
Bond Type $-\text{NH}-\text{N}=$ $-\text{N}=\text{N}-$
Stability Moderate (prone to hydrolysis) High (resistant to hydrolysis)
Applications Ligands, sensors Radical initiators, dyes
  • Reactivity : Azo compounds are more stable but less nucleophilic compared to hydrazones, limiting their use in metal coordination .

Diimine Derivatives

Example : (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine (CAS 14483-88-6)

  • Structure : Features two imine groups ($-\text{C}=\text{N}-$) instead of hydrazones .
  • Key Differences :
Property This compound Diimine Derivative
Functional Groups Hydrazones Imines
Electronic Properties Strong σ-donors, weak π-acceptors Moderate σ/π-interaction
Applications Luminescent materials Organic electronics
  • Coordination Behavior: Diimines form stable complexes with transition metals but lack the proton-donor capability of hydrazones, altering their catalytic activity .

Structural and Physicochemical Trends

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (Water) Log $ K_{\text{OW}} $ Key Functional Groups
This compound 236.28 Low 2.8 Hydrazones (2)
Benzil Monohydrazone 224.26 Very Low 3.1 Hydrazone (1)
(1E)-Diazene Derivative 114.19 Insoluble 1.5 Azo (1)
Diimine Derivative 360.45 Low 4.2 Imines (2)

Key Observations:

  • Hydrazone vs. Azo : Hydrazones exhibit higher polarity (lower $ \log K_{\text{OW}} $) due to N-H bonds, enhancing water solubility compared to azo compounds .
  • Steric Effects : Diimine derivatives have higher molecular weights and $ \log K_{\text{OW}} $, favoring organic solvent compatibility .

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